2,2,4,4-Tetrachloro-1,3-dithietane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

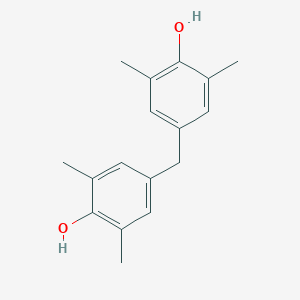

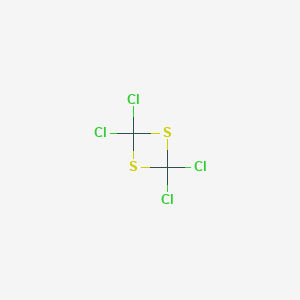

Übersicht

Beschreibung

2,2,4,4-Tetrachloro-1,3-dithietane, also known as TCDD, is a highly toxic chemical compound that has been extensively studied due to its potential environmental and health effects. This compound is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes, including cancer, reproductive and developmental problems, and immune system dysfunction. In

Wirkmechanismus

The mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood. It is believed to act through the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of a wide range of genes involved in cellular growth, differentiation, and metabolism. 2,2,4,4-Tetrachloro-1,3-dithietane binds to the AhR, which then translocates to the nucleus and activates the expression of various genes, including those involved in xenobiotic metabolism, cell cycle regulation, and immune system function.

Biochemische Und Physiologische Effekte

Exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of biochemical and physiological effects. It has been shown to alter the expression of genes involved in xenobiotic metabolism, leading to the accumulation of toxic metabolites in the liver and other tissues. It has also been shown to affect the immune system, leading to decreased resistance to infectious diseases and increased susceptibility to autoimmune disorders. In addition, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have reproductive and developmental effects, including decreased fertility and increased risk of birth defects.

Vorteile Und Einschränkungen Für Laborexperimente

2,2,4,4-Tetrachloro-1,3-dithietane is a potent toxicant that has been extensively studied in animal models. It has been used as a model compound for studying the mechanisms of action of other dioxin-like compounds and for evaluating the efficacy of various detoxification strategies. However, the use of 2,2,4,4-Tetrachloro-1,3-dithietane in lab experiments is limited by its high toxicity and potential for environmental contamination.

Zukünftige Richtungen

There are several areas of research that warrant further investigation in the field of 2,2,4,4-Tetrachloro-1,3-dithietane. One area of interest is the development of more effective detoxification strategies for 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds. Another area of interest is the identification of biomarkers of 2,2,4,4-Tetrachloro-1,3-dithietane exposure and toxicity that can be used for monitoring environmental and occupational exposure. Finally, there is a need for further research into the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, particularly with regard to their effects on the immune system and reproductive and developmental systems.

Conclusion:

In conclusion, 2,2,4,4-Tetrachloro-1,3-dithietane is a highly toxic compound that has been extensively studied due to its potential environmental and health effects. It is a member of the dioxin family, which is a group of persistent organic pollutants that have been linked to a variety of adverse health outcomes. While the mechanism of action of 2,2,4,4-Tetrachloro-1,3-dithietane is complex and not fully understood, it is believed to act through the aryl hydrocarbon receptor, leading to alterations in gene expression and a wide range of toxic effects. Further research is needed to better understand the mechanisms of action of 2,2,4,4-Tetrachloro-1,3-dithietane and other dioxin-like compounds, as well as to develop more effective detoxification strategies and biomarkers of exposure and toxicity.

Synthesemethoden

2,2,4,4-Tetrachloro-1,3-dithietane is not produced commercially but is a byproduct of several industrial processes, including waste incineration, pulp and paper bleaching, and herbicide production. The most common method of synthesis involves the thermal decomposition of trichlorophenol, which results in the formation of 2,2,4,4-Tetrachloro-1,3-dithietane as a contaminant.

Wissenschaftliche Forschungsanwendungen

2,2,4,4-Tetrachloro-1,3-dithietane has been extensively studied due to its potential environmental and health effects. It has been shown to be a potent carcinogen in animal studies, and exposure to 2,2,4,4-Tetrachloro-1,3-dithietane has been linked to an increased risk of several types of cancer in humans, including soft tissue sarcoma, non-Hodgkin's lymphoma, and prostate cancer. In addition to its carcinogenic effects, 2,2,4,4-Tetrachloro-1,3-dithietane has been shown to have a wide range of other toxic effects, including reproductive and developmental problems, immune system dysfunction, and neurological effects.

Eigenschaften

CAS-Nummer |

20464-23-7 |

|---|---|

Produktname |

2,2,4,4-Tetrachloro-1,3-dithietane |

Molekularformel |

C2Cl4S2 |

Molekulargewicht |

230 g/mol |

IUPAC-Name |

2,2,4,4-tetrachloro-1,3-dithietane |

InChI |

InChI=1S/C2Cl4S2/c3-1(4)7-2(5,6)8-1 |

InChI-Schlüssel |

QIULAHZFLGCCFQ-UHFFFAOYSA-N |

SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

Kanonische SMILES |

C1(SC(S1)(Cl)Cl)(Cl)Cl |

Synonyme |

dithiophosgene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)

![8-Chloro-1-cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B188720.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)